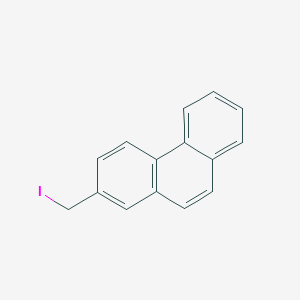
Phenanthrene, 2-(iodomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthrene, 2-(iodomethyl)- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings. Phenanthrene is commonly found in coal tar, cigarette smoke, and exhaust fumes
Vorbereitungsmethoden
The synthesis of phenanthrene derivatives, including phenanthrene, 2-(iodomethyl)-, can be achieved through several methods. One notable method involves the palladium-catalyzed reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene in a one-pot reaction. This process undergoes ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process, resulting in high yields and shorter reaction times . Another method involves the Haworth synthesis, which includes steps such as Friedel-Crafts acylation, Clemmensen reduction, and ring closure reactions .
Analyse Chemischer Reaktionen
Phenanthrene, 2-(iodomethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation with potassium permanganate in sulfuric acid yields diphenic acid, while oxidation with chromium trioxide produces 9,10-phenanthraquinone . Common reagents used in these reactions include potassium permanganate, chromium trioxide, and hydrogen peroxide. The major products formed from these reactions are diphenic acid and phenanthraquinone .
Wissenschaftliche Forschungsanwendungen
Phenanthrene, 2-(iodomethyl)- has numerous applications in scientific research. In chemistry, it serves as a building block for synthesizing complex natural products and pharmaceuticals . In environmental science, it is used in studies related to the degradation of polycyclic aromatic hydrocarbons (PAHs) and their impact on the environment . Additionally, it has applications in the field of bioremediation, where it is used to study the degradation of PAHs by microorganisms .
Wirkmechanismus
The mechanism of action of phenanthrene, 2-(iodomethyl)- involves its interaction with various molecular targets and pathways. For example, in biodegradation studies, microorganisms such as Alcaligenes ammonioxydans utilize phenanthrene as a carbon source, breaking it down into metabolites like salicylic acid and catechol . This process involves enzymatic reactions that degrade the phenanthrene structure, ultimately leading to its mineralization.
Vergleich Mit ähnlichen Verbindungen
Phenanthrene, 2-(iodomethyl)- can be compared to other similar compounds such as anthracene and phenanthrene itself. Both anthracene and phenanthrene are polycyclic aromatic hydrocarbons with similar structures, but phenanthrene, 2-(iodomethyl)- has unique reactivity due to the presence of the iodomethyl group . This modification enhances its potential for various chemical reactions and applications. Other similar compounds include phenanthridine and phenanthrenequinone, which are used in dyes and as oxidizing agents .
Eigenschaften
CAS-Nummer |
850080-43-2 |
|---|---|
Molekularformel |
C15H11I |
Molekulargewicht |
318.15 g/mol |
IUPAC-Name |
2-(iodomethyl)phenanthrene |
InChI |
InChI=1S/C15H11I/c16-10-11-5-8-15-13(9-11)7-6-12-3-1-2-4-14(12)15/h1-9H,10H2 |
InChI-Schlüssel |
UBFIYZBXJKXFHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Benzenesulfonyl)-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14176998.png)
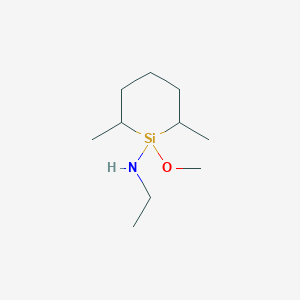
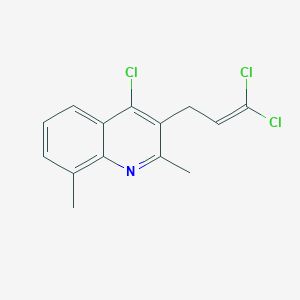

![3-Methoxy-5-[(4-phenoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177023.png)

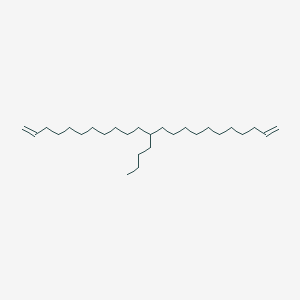
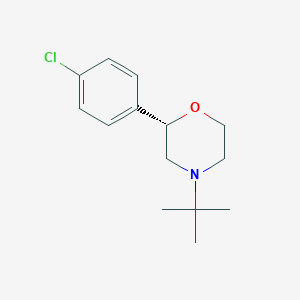
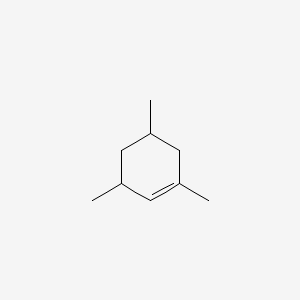
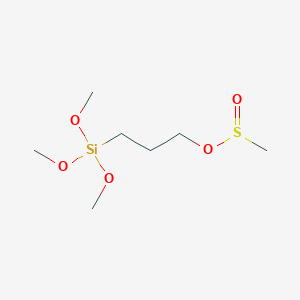
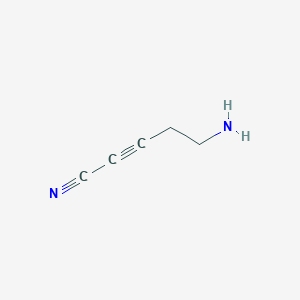
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol](/img/structure/B14177079.png)

